molecular formula C29H65NO4Si3 B579257 N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide CAS No. 15811-81-1

N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide

Cat. No.: B579257
CAS No.: 15811-81-1
M. Wt: 576.097
InChI Key: FOAZHAUAMDIHLV-NHKHRBQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide typically involves the protection of hydroxyl groups with trimethylsilyl groups, followed by the formation of the acetamide moiety. The reaction conditions often include the use of silylating agents such as trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation processes, where the hydroxyl groups are protected using trimethylsilyl chloride in the presence of a suitable base. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyloxy groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. The acetamide moiety may also play a role in binding to specific proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]hexadecyl]acetamide
  • N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]octadecyl]acetamide

Uniqueness

N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide is unique due to its specific chain length and the presence of multiple trimethylsilyloxy groups.

Properties

CAS No.

15811-81-1

Molecular Formula

C29H65NO4Si3

Molecular Weight

576.097

IUPAC Name

N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide

InChI

InChI=1S/C29H65NO4Si3/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-28(33-36(6,7)8)29(34-37(9,10)11)27(30-26(2)31)25-32-35(3,4)5/h27-29H,12-25H2,1-11H3,(H,30,31)/t27-,28+,29-/m0/s1

InChI Key

FOAZHAUAMDIHLV-NHKHRBQYSA-N

SMILES

CCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C)O[Si](C)(C)C

Synonyms

N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]heptadecyl]acetamide

Origin of Product

United States

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